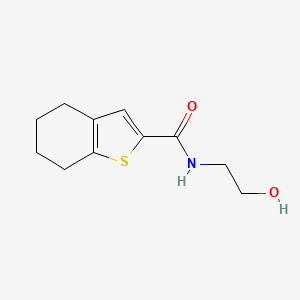

N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves reactions with carboxylic acids or their derivatives, as well as other organic reagents. For example, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was achieved by reacting 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide in the presence of glacial acetic acid in ethanol . This suggests that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular and crystal structure of benzothiophene derivatives. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . Similarly, the molecular structure of N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide could be elucidated using such techniques.

Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions, including interactions with organic reagents to form new compounds. For example, novel thiophene derivatives were synthesized by initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . This indicates that the compound of interest may also react with various reagents to form a range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be influenced by their molecular structure. For instance, the crystal habits of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide were found to significantly affect its biological properties, despite having identical molecular and crystal structures . This suggests that the physical form of N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide could also influence its biological activity.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Studies have shown that derivatives of the mentioned compound exhibit significant antibacterial and antifungal properties. For instance, thiophene-3-carboxamide derivatives have demonstrated activity against various microbial strains. These compounds’ molecular structures, including the presence of an intramolecular N-H...N hydrogen bond, play a crucial role in their biological activities by locking the molecular conformation and reducing conformational flexibility (Vasu et al., 2005).

Cytostatic, Antitubercular, and Anti-inflammatory Effects

Further research into azomethine derivatives of similar compounds has predicted cytostatic, antitubercular, and anti-inflammatory activities. Optimization of synthesis methods and high-performance liquid chromatography (HPLC) analysis of these compounds allows for the identification of promising pharmacological agents with high purity levels, indicating potential applications in developing treatments for cancer, tuberculosis, and inflammation (A. Chiriapkin, I. Kodonidi, M. Larsky, 2021).

Antitumor Activity

New derivatives synthesized from similar compounds have been investigated for their antitumor effects. Some compounds have shown a significant ability to inhibit the growth of human tumor cells in vitro, suggesting a promising avenue for the development of new anticancer agents. The synthesis of these compounds involves traditional methods of organic synthesis, and their antitumor activity is assessed through international scientific programs, highlighting their potential as innovative anti-cancer agents (Y. Ostapiuk, D. A. Frolov, V. Matiychuk, 2017).

Antimicrobial Evaluation and Docking Studies

The synthesis of thiophene-2-carboxamides and their evaluation in antimicrobial activities have been complemented by docking studies to explore their interaction with biological targets. Such research provides insight into the structural requirements for antimicrobial efficacy and could lead to the development of novel antimicrobial agents with improved activity profiles (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Serotonin Antagonist and Anti-anxiety Activities

Compounds derived from N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide have been evaluated for serotonin antagonist and anti-anxiety activities. Their synthesis involves reactions with different organic reagents, and pharmacological screenings have shown them to possess activities comparable to or exceeding those of standard drugs used for similar purposes. This indicates their potential for development into new therapeutic agents for treating anxiety and related disorders (A. Amr, M. Sherif, M. Assy, M. Al-Omar, Islam Ragab, 2010).

Mecanismo De Acción

Target of action

The targets of a compound are usually proteins such as enzymes or receptors. The compound may bind to these targets and modulate their activity. The specific targets would depend on the structure of the compound and its chemical properties .

Mode of action

The compound interacts with its targets, often leading to a change in the target’s activity. This could involve inhibiting an enzyme, activating a receptor, or other mechanisms. The exact mode of action would depend on the specific targets and the nature of the compound .

Biochemical pathways

The compound could affect various biochemical pathways depending on its targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the flow of metabolites through that pathway .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and size can influence its pharmacokinetics .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to effects on whole tissues or organs .

Action environment

Various environmental factors can influence the compound’s action, efficacy, and stability. These could include factors such as pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-6-5-12-11(14)10-7-8-3-1-2-4-9(8)15-10/h7,13H,1-6H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIHTLBDPMZCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol](/img/structure/B2514696.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2514702.png)

![2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2514703.png)

![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)